(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one
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Overview
Description
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including an enedioic acid, a hydroxy group, an amino group, and a benzothiazinone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the enedioic acid: This can be achieved through the oxidation of but-2-ene using strong oxidizing agents such as potassium permanganate or ozone.
Synthesis of the benzothiazinone moiety: This involves the cyclization of appropriate thiourea derivatives with ortho-haloanilines under basic conditions.
Coupling of the hydroxy and amino groups: This step requires the use of protecting groups to prevent unwanted side reactions. The hydroxy group can be introduced via nucleophilic substitution, while the amino group can be added through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: The enedioic acid moiety can be further oxidized to form more complex carboxylic acids.
Reduction: The benzothiazinone ring can be reduced to form dihydrobenzothiazinones.
Substitution: The hydroxy and amino groups can participate in nucleophilic substitution reactions to form ethers and amides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of dihydrobenzothiazinones.
Substitution: Formation of ethers and amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The hydroxy and amino groups play a crucial role in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
But-2-enedioic acid derivatives: Compounds with similar enedioic acid moieties.
Benzothiazinone derivatives: Compounds with similar benzothiazinone rings.
Hydroxy and amino group-containing compounds: Molecules with similar functional groups.
Uniqueness
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
91375-99-4 |
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Molecular Formula |
C19H26N2O7S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H22N2O3S.C4H4O4/c1-10(2)6-16-7-11(18)8-20-13-5-3-4-12-15(13)21-9-14(19)17-12;5-3(6)1-2-4(7)8/h3-5,10-11,16,18H,6-9H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
NZHBVMKOJSUTEB-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)CNCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)CNCC(COC1=CC=CC2=C1SCC(=O)N2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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